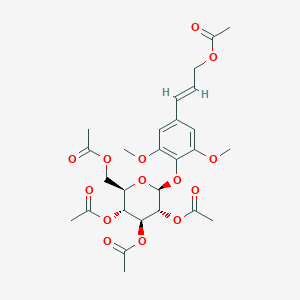
Syringin pentaacetate
Vue d'ensemble
Description
Syringin, also known as Eleutheroside B, Ilexanthin A, Ligustrin, Lilacin, Magnolenin, Methoxyconiferine, Sinapyl alcohol 4-O-glucoside, Siringin, Syringoside , is a natural bioactive glucoside isolated from the root of Acanthopanax senticosus (Rupr. Maxim.) Harms . It possesses significant anti-inflammatory activity .
Synthesis Analysis
The total synthesis of syringin has been accomplished from a common starting material, syringaldehyde, in 4–8 steps with an overall yield of 11.8–61.3% . Another study reported the total synthesis of syringin in 5 steps with an overall yield of 58% . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .
Chemical Reactions Analysis
Syringin is synthesized from the precursor phenylalanine by a series of reactions . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
Syringin has been studied for its potential anti-cancer properties, particularly against breast cancer. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis through the PI3K-AKT and EGFR-RAS-RAF pathways . These findings suggest that Syringin could be a valuable compound in the development of adjuvant treatments for breast cancer.
Antioxidant Properties
Research indicates that Syringin possesses significant antioxidant activities. It has demonstrated higher radical scavenging abilities than butylated hydroxytoluene (BHT) at certain concentrations . This property could make Syringin a potent natural antioxidant for use in various applications, including food preservation and nutraceuticals.
Antimicrobial Effects
Syringin has also been evaluated for its antimicrobial activities. Studies have found that it exhibits clear zones of inhibition against several bacterial strains, including Listeria monocytogenes and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .
Obesity Treatment Potential
The compound has been researched for its effects on lipid metabolism and adipocyte differentiation. Syringin may attenuate adipogenesis and promote lipid metabolism, indicating its potential as a therapeutic candidate for the treatment of obesity .
Mécanisme D'action
Target of Action
Syringin pentaacetate, also known as Syringin acetate, has been found to interact with several targets. It primarily targets BID and MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, and proliferation .
Mode of Action
Syringin pentaacetate interacts with its targets to bring about changes in cellular processes. For instance, it enhances the expression of miR-124-3p and weakens BID expression . This modulation of gene expression can lead to changes in cell viability and apoptosis .
Biochemical Pathways
Syringin pentaacetate affects several biochemical pathways. It has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . It also modulates the miR-124-3p/BID pathway, which is involved in neurotoxicity .
Pharmacokinetics
& Maxim.) Harms (ASH) by systematic solvent extraction and silica gel chromatography column .
Result of Action
The action of Syringin pentaacetate results in several molecular and cellular effects. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis . In the context of neurotoxicity, it protects against Aβ25–35-induced neurotoxicity .
Action Environment
The action, efficacy, and stability of Syringin pentaacetate can be influenced by various environmental factors. It’s worth noting that the compound is obtained from a plant source, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKIMKYTIOSCP-WSUMOVQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Syringin pentaacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



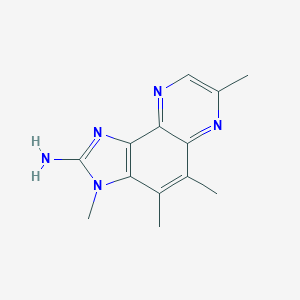
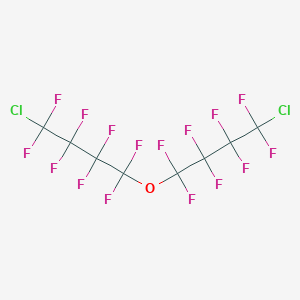
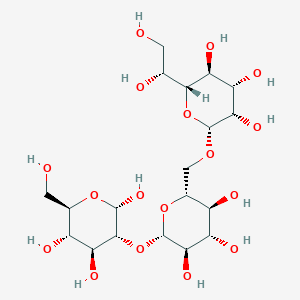
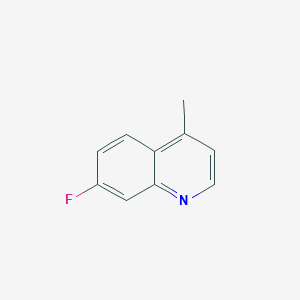
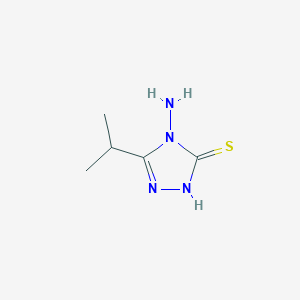
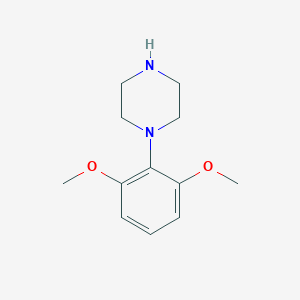
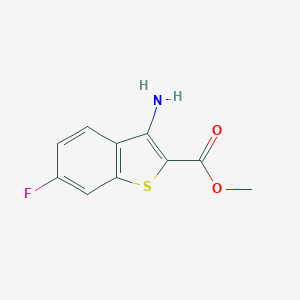
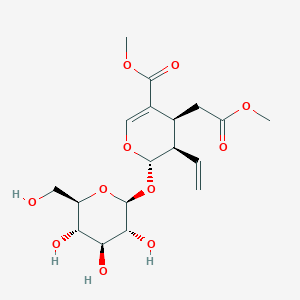
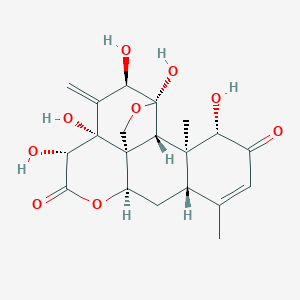

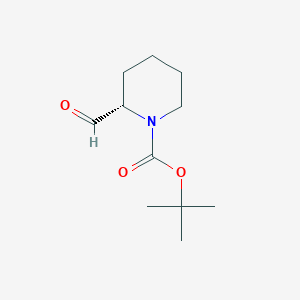
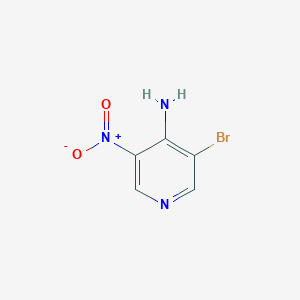
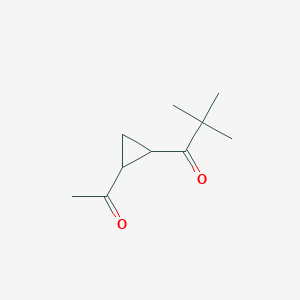
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)